molecular formula C9H18ClNO B2577651 2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride CAS No. 2344678-97-1

2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride

Cat. No.: B2577651
CAS No.: 2344678-97-1
M. Wt: 191.7
InChI Key: KLYUFSJCVCLNCA-UHFFFAOYSA-N
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Description

2-(6-Oxaspiro[25]octan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a hydrochloride salt of 2-(6-oxaspiro[25]octan-2-yl)ethanamine, which features a spirocyclic structure containing an oxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxaspiro[2 One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ringThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[2.5]octan-4-one: Another spirocyclic compound with a similar oxaspiro ring structure.

    6-Oxaspiro[2.5]octane-1-carboxylic acid: Features a carboxylic acid group instead of an ethanamine group.

    1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: A larger spirocyclic compound with a different ring size

Uniqueness

2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride is unique due to its specific combination of the oxaspiro ring and ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(6-oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-4-1-8-7-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYUFSJCVCLNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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